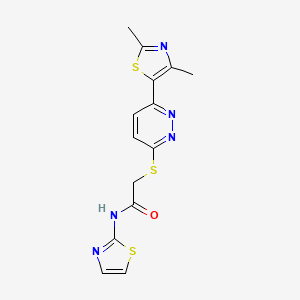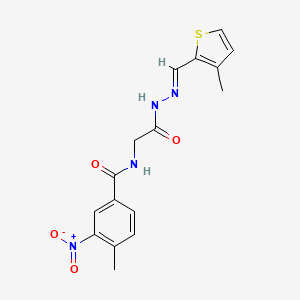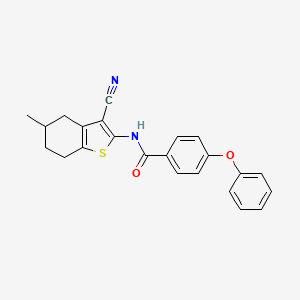
N-(1,2,3,4,5,6,7,7a-Octahydroindol-3a-yl)butane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2,3,4,5,6,7,7a-Octahydroindol-3a-yl)butane-1-sulfonamide, also known as Octahydroindole-3-butanesulfonamide (OHIBS), is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. OHIBS is a sulfonamide derivative of octahydroindole and is widely used in biochemical and physiological studies.
作用機序
OHIBS acts as a competitive antagonist for the glycine binding site of the NMDA receptor. The NMDA receptor is a glutamate receptor that is responsible for mediating the excitatory neurotransmission in the brain. The binding of glycine to the NMDA receptor enhances the activity of the receptor, leading to the influx of calcium ions into the cell. OHIBS competes with glycine for the binding site on the NMDA receptor, thereby reducing the activity of the receptor and the influx of calcium ions into the cell.
Biochemical and Physiological Effects:
OHIBS has been shown to have various biochemical and physiological effects. Studies have shown that OHIBS can reduce the activity of the NMDA receptor, which is responsible for mediating the excitatory neurotransmission in the brain. This reduction in activity can lead to a decrease in the release of neurotransmitters such as glutamate and dopamine, which are involved in various physiological processes such as learning and memory, reward, and addiction. OHIBS has also been shown to have anticonvulsant and neuroprotective effects.
実験室実験の利点と制限
The use of OHIBS in lab experiments has several advantages. OHIBS is a potent and selective antagonist for the glycine binding site of the NMDA receptor, making it a useful tool for studying the role of glycine in the regulation of the receptor. OHIBS is also relatively easy to synthesize, making it readily available for use in experiments. However, OHIBS has some limitations. OHIBS has low solubility in water, which can make it difficult to use in experiments that require aqueous solutions. Additionally, OHIBS has a relatively short half-life, which can limit its use in long-term experiments.
将来の方向性
There are several future directions for the use of OHIBS in scientific research. One potential direction is the study of the role of glycine in the regulation of the NMDA receptor in various neurological disorders such as schizophrenia and Alzheimer's disease. Another potential direction is the development of new compounds that are structurally similar to OHIBS but have improved solubility and longer half-lives, making them more suitable for use in experiments. Finally, the use of OHIBS in combination with other compounds to study the complex interactions between neurotransmitters in the brain is another potential future direction.
合成法
The synthesis of OHIBS involves the reaction of 1,4-butanediol with p-toluenesulfonyl chloride in the presence of triethylamine to form the intermediate compound, 4-(tosyloxy)butan-1-ol. The intermediate compound is then reacted with octahydroindole in the presence of potassium carbonate to form OHIBS. The reaction yields OHIBS as a white crystalline solid with a melting point of 123-125°C.
科学的研究の応用
OHIBS has a wide range of applications in scientific research. It is commonly used as a tool to study the role of neurotransmitters in the central nervous system. OHIBS acts as a competitive antagonist for the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, which is responsible for mediating the excitatory neurotransmission in the brain. OHIBS has also been used to study the role of glycine in the regulation of the NMDA receptor.
特性
IUPAC Name |
N-(1,2,3,4,5,6,7,7a-octahydroindol-3a-yl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-2-3-10-17(15,16)14-12-7-5-4-6-11(12)13-9-8-12/h11,13-14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEUJFYWTCYTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC12CCCCC1NCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(octahydro-1H-indol-3a-yl)butane-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenylsulfonamido)propanamide](/img/structure/B2737197.png)
![3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2737199.png)
![2,6-Dibromo-4-[(trifluoromethyl)sulfonyl]phenol](/img/structure/B2737200.png)

![3-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2737203.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2737204.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2737207.png)

![5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole](/img/structure/B2737210.png)

![N-(4-methylbenzyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2737214.png)
![L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-oxo-2-phenylethyl ester](/img/structure/B2737215.png)

![3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2737219.png)